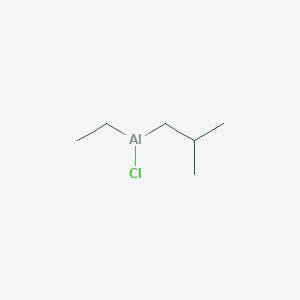

Aluminum, chloroethyl(2-methylpropyl)-

Description

Propriétés

Numéro CAS |

13320-53-1 |

|---|---|

Formule moléculaire |

C6H13AlCl |

Poids moléculaire |

148.61 g/mol |

Nom IUPAC |

chloro-ethyl-(2-methylpropyl)alumane |

InChI |

InChI=1S/C4H9.C2H5.Al.ClH/c1-4(2)3;1-2;;/h4H,1H2,2-3H3;1H2,2H3;;1H/q;;+1;/p-1 |

Clé InChI |

MDUJPDJIABVTQO-UHFFFAOYSA-M |

SMILES |

CC[Al](CC(C)C)Cl |

SMILES canonique |

CC[Al](CC(C)C)Cl |

Autres numéros CAS |

13320-53-1 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table compares key properties of Aluminum, chloroethyl(2-methylpropyl)- with structurally related organoaluminum compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| Aluminum, chloroethyl(2-methylpropyl)- | Not listed | Likely ClCH₂CH₂-Al-(CH₂CH(CH₃)₂)₂ | 1 chloroethyl, 2 isobutyl | Moderate pyrophoricity; Lewis acidic | Catalysis, specialty synthesis |

| Aluminum, triethyl- | 97-93-8 | Al(C₂H₅)₃ | 3 ethyl | Highly pyrophoric; reacts explosively with H₂O | Ziegler-Natta catalysis, alkylation |

| Aluminum, tris(2-methylpropyl)- | 100-99-2 | Al(CH₂CH(CH₃)₂)₃ | 3 isobutyl | Pyrophoric; less volatile than triethylaluminum | Polymerization initiator |

| Aluminum, dichloroethyl- | 563-43-9 | Cl₂Al-C₂H₅ | 2 chloro, 1 ethyl | Reduced pyrophoricity; hydrolyzes to HCl | Intermediate in organic synthesis |

| Aluminum, hydrobis(2-methylpropyl)- | 1191-15-7 | H-Al-(CH₂CH(CH₃)₂)₂ | 2 isobutyl, 1 hydride | Air-sensitive; used in hydride transfer | Reducing agent in fine chemistry |

Substituent Effects on Properties

Reactivity and Hazard Profile

- Pyrophoricity : Triethylaluminum (Al(C₂H₅)₃) ignites spontaneously in air, whereas dichloroethylaluminum (Cl₂Al-C₂H₅) exhibits reduced reactivity due to electron-withdrawing Cl substituents. Aluminum, chloroethyl(2-methylpropyl)- likely falls between these extremes.

- Hydrolysis : Generates HCl and hydrocarbons, requiring careful handling and inert storage conditions.

Méthodes De Préparation

Alkyl Exchange Reactions Involving Trialkylaluminum and Aluminum Halides

A primary method for synthesizing mixed alkyl aluminum halides involves the reaction of trialkylaluminum compounds with aluminum halides. For Aluminum, chloroethyl(2-methylpropyl)-, this approach utilizes triethylaluminum (Al(C₂H₅)₃) and aluminum trichloride (AlCl₃) in the presence of 2-methylpropyl (isobutyl) groups. The general reaction proceeds as:

To introduce the 2-methylpropyl group, a ligand exchange step is necessary. Diethylaluminum chloride (Al(C₂H₅)₂Cl) reacts with isobutylmagnesium bromide (i-C₄H₉MgBr) in anhydrous ether:

This method, adapted from analogous syntheses in patent WO1983000140A1, requires strict inert conditions (argon/nitrogen atmosphere) and temperatures between 0–50°C to prevent decomposition.

Direct Alkylation of Aluminum Chloride

An alternative route involves the direct reaction of aluminum chloride with ethyl and isobutyl Grignard reagents. Sequential addition of ethylmagnesium bromide (C₂H₅MgBr) and isobutylmagnesium bromide (i-C₄H₉MgBr) to AlCl₃ in tetrahydrofuran (THF) yields the target compound:

This method, though efficient, demands careful stoichiometric control to avoid over-alkylation (e.g., forming Al(C₂H₅)(i-C₄H₉)₂).

Reaction Optimization and Critical Parameters

Solvent Selection

Nonpolar solvents like hexane or toluene are preferred for alkyl exchange reactions due to their inertness and ability to stabilize organoaluminum intermediates. Polar solvents (e.g., THF) are reserved for Grignard-based routes to enhance reactivity.

Temperature and Pressure

Reactions typically proceed at 25–50°C under atmospheric pressure. Elevated temperatures (>60°C) risk thermal decomposition, while subzero temperatures slow reaction kinetics. Patent WO1983000140A1 reports optimal yields at 25°C with 12-hour reaction times.

Catalytic Additives

Phosphoric acid derivatives (e.g., H₃PO₄, (NH₄)₂HPO₄) act as catalysts in analogous aluminum chloride syntheses, though their role in alkylaluminum halide formation remains underexplored.

Analytical Characterization

Structural Confirmation via Spectroscopy

Q & A

Q. Methodological Answer :

- ²⁷Al NMR : Identifies aluminum coordination geometry and ligand environment.

- FTIR : Confirms absence of Al-O-Al bonds (indicative of hydrolysis).

- X-ray crystallography : Resolves molecular structure but requires high-purity single crystals.

- GC-MS : Detects volatile impurities like residual alkyl halides.

Data interpretation must account for solvent effects (e.g., toluene vs. hexane) and compare against IUPAC-standardized reference spectra .

Advanced: How can contradictory thermodynamic data (e.g., ΔHf) for this compound be resolved?

Methodological Answer :

Contradictions often arise from variations in synthesis protocols or impurity levels. Replicate measurements using bomb calorimetry under controlled conditions (dry nitrogen, standardized sample mass). Employ statistical tools like Grubbs’ test to identify outliers. Cross-validate with computational methods (e.g., density functional theory) to predict thermodynamic properties. Publish raw datasets and experimental parameters to enable meta-analyses .

Basic: What safety protocols are essential for handling Aluminum, chloroethyl(2-methylpropyl)-?

Q. Methodological Answer :

- Use inert-atmosphere gloveboxes or Schlenk lines to prevent pyrophoric reactions.

- Store in sealed, flame-resistant containers under argon.

- Equip labs with Class D fire extinguishers for metal fires.

- Monitor air quality for chloroethane byproducts using gas sensors. Document handling procedures in alignment with OSHA guidelines for organoaluminum compounds .

Advanced: How can mechanistic studies integrate computational and experimental data for reactions involving this compound?

Methodological Answer :

Combine kinetic isotope effects (KIEs) with DFT calculations to map reaction pathways. Use in situ Raman spectroscopy to track intermediate formation. Validate computational models by comparing predicted activation energies with experimental Arrhenius plots. Publish open-access computational input files to ensure reproducibility. Theoretical frameworks should align with Marcus theory for electron-transfer reactions .

Basic: What are the challenges in quantifying hydrolysis products of Aluminum, chloroethyl(2-methylpropyl)-?

Methodological Answer :

Hydrolysis generates Al(OH)₃ and chloroalkanes, complicating quantification. Use headspace GC-MS for volatile products (e.g., chloroethane) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for aluminum species. Conduct reactions in deuterated solvents to distinguish hydrolysis products via ¹H NMR .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) clarify the compound’s role in C–C bond formation?

Methodological Answer :

Synthesize isotopically labeled analogs (e.g., ¹³C-enriched isobutyl groups) and track label incorporation into products via NMR or mass spectrometry. Compare kinetic profiles of labeled vs. unlabeled systems to identify rate-determining steps. Pair with computational studies to map bond-breaking/formation sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.